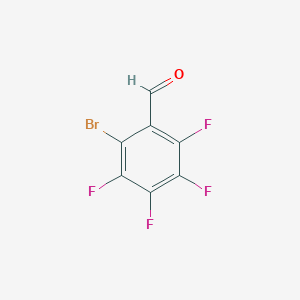

2-Bromo-3,4,5,6-tetrafluorobenzaldehyde

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Organic Synthesis and Materials Science

The incorporation of fluorine into aromatic compounds has a profound impact on their properties, making them highly sought after in modern chemistry. researchgate.net The unique characteristics of the carbon-fluorine bond, such as its high bond energy and the high electronegativity of fluorine, can alter the electronic distribution, stability, and reactivity of a molecule. researchgate.netnih.gov

In the realm of organic synthesis , fluorinated aromatic compounds are crucial building blocks for creating complex molecules with enhanced properties. Their modified reactivity allows for novel synthetic pathways. They are particularly significant in the pharmaceutical industry, where the introduction of fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity. researchgate.netnih.gov Many widely used products, from pharmaceuticals to specialty chemicals, rely on organic fluorine chemistry for their efficacy. researchgate.net

In materials science , the use of fluorinated aromatics is driven by their ability to create materials with desirable characteristics. The presence of fluorine can lead to enhanced thermal stability, chemical resistance, and unique electronic properties. researchgate.netresearchgate.net These compounds are integral to the development of high-performance polymers, liquid crystals, and advanced electronic materials. researchgate.net The introduction of fluorine atoms into organic molecules enhances their stability and resistance to degradation. researchgate.net Furthermore, fluorination can influence the way molecules arrange themselves in the solid state, which is critical for designing functional materials with specific optical or electronic properties. researchgate.net

Role of Benzaldehyde (B42025) Scaffolds as Versatile Precursors in Organic Chemistry

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis due to the reactivity of the aldehyde functional group. chempedia.info This group can undergo a wide variety of chemical transformations, allowing for the construction of more complex molecular architectures. Benzaldehydes are widely used as starting materials for pharmaceuticals, dyes, fragrances, and agrochemicals. nih.govohio.gov

The aldehyde group can participate in numerous reactions, including:

Oxidation to form benzoic acids.

Reduction to form benzyl (B1604629) alcohols.

Condensation reactions , such as the aldol and Knoevenagel condensations, to form carbon-carbon bonds. chempedia.info

Wittig reactions to produce alkenes. researchgate.net

Reductive amination to synthesize various amines.

This versatility makes benzaldehyde scaffolds indispensable tools for chemists. They serve as precursors for a vast range of products, from the synthesis of amino acids and other complex natural products to the industrial production of perfumes and flavorings. ohio.govresearchgate.netgoogle.com The ability to introduce various substituents onto the benzene (B151609) ring further expands their utility, allowing for fine-tuning of the properties of the final products. nih.gov

Specific Context of 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde as a Highly Functionalized Building Block

This compound is a prime example of a highly functionalized building block that combines the features of fluorinated aromatics and benzaldehydes. Its structure contains three distinct reactive sites: the aldehyde group, the bromine atom, and the tetrafluorinated benzene ring. This poly-functional nature makes it a valuable precursor for synthesizing complex, highly substituted aromatic compounds.

The aldehyde group offers the wide range of synthetic transformations characteristic of benzaldehydes. The bromine atom can be substituted or used in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. The electron-withdrawing nature of the four fluorine atoms makes the aromatic ring electron-deficient, influencing the reactivity of the other functional groups and making the ring susceptible to nucleophilic aromatic substitution.

Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₇HBrF₄O |

| Molecular Weight | 256.98 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1025989-27-8 cymitquimica.com |

| Canonical SMILES | C(=O)C1=C(C(=C(C(=C1Br)F)F)F)F |

| InChI Key | JJQXBJGNTDTGIQ-UHFFFAOYSA-N |

The combination of these features in a single molecule allows for a stepwise and controlled introduction of different functionalities, providing a powerful tool for the synthesis of novel materials and complex organic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C7HBrF4O |

|---|---|

Molecular Weight |

256.98 g/mol |

IUPAC Name |

2-bromo-3,4,5,6-tetrafluorobenzaldehyde |

InChI |

InChI=1S/C7HBrF4O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H |

InChI Key |

JJQXBJGNTDTGIQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1Br)F)F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 3,4,5,6 Tetrafluorobenzaldehyde

Regioselective Functionalization Approaches to 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde

Achieving specific substitution patterns on a polysubstituted benzene (B151609) ring is a significant synthetic challenge. For this compound, regioselectivity is paramount, requiring the precise introduction of a formyl group ortho to the bromine atom on a tetrafluorinated ring. Two principal strategies, Directed ortho-Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr), have been explored for this purpose.

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of an aromatic ring, guided by a directing metalation group (DMG). wuxiapptec.comuwindsor.ca The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing the base to deprotonate the sterically proximal C-H bond. wuxiapptec.comias.ac.in This approach enables the formation of an aryllithium intermediate that can be trapped by various electrophiles, allowing for the precise installation of a functional group at the ortho position. thieme-connect.de

The synthesis of this compound via DoM commences with the regioselective lithiation of 1-Bromo-2,3,4,5-tetrafluorobenzene (B89577). In this substrate, the bromine atom can act as a weak directing group. The strong inductive effect of the four fluorine atoms significantly increases the acidity of the ring C-H proton, facilitating deprotonation by a strong base. epfl.ch The reaction involves treating 1-Bromo-2,3,4,5-tetrafluorobenzene with a potent organolithium base at low temperatures, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The base abstracts the proton at the C6 position, which is ortho to the bromine atom, to generate the key 2-bromo-3,4,5,6-tetrafluorophenyllithium intermediate.

The efficiency and regioselectivity of the DoM reaction are highly dependent on the choice of organolithium reagent and the specific reaction conditions. researchgate.net The selection of the base is critical; while n-butyllithium (n-BuLi) is commonly used, other reagents such as sec-butyllithium (B1581126) (s-BuLi), tert-butyllithium (B1211817) (t-BuLi), or lithium amides like lithium diisopropylamide (LDA) can offer different levels of reactivity and selectivity. thieme-connect.de The stability of the resulting aryllithium intermediate is also a key factor, which is influenced by temperature, solvent, and the presence of additives. researchgate.netcore.ac.uk

Key parameters for optimization include:

Organolithium Reagent : The steric bulk and basicity of the alkyllithium can influence the site of deprotonation. For substrates with multiple acidic protons, a bulkier base may favor the less sterically hindered position.

Solvent : Ethereal solvents like THF and diethyl ether are standard due to their ability to solvate the lithium cation and deaggregate the organolithium reagent. scispace.com

Temperature : Lithiation reactions are almost invariably conducted at low temperatures (-78 °C is common) to prevent side reactions and decomposition of the thermally sensitive organolithium intermediates. thieme-connect.de

Additives : Coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of alkyllithium reagents and accelerate the rate of metalation by complexing the lithium cation and breaking up organolithium aggregates. thieme-connect.de

The interplay of these factors must be carefully controlled to maximize the yield of the desired 2-bromo-3,4,5,6-tetrafluorophenyllithium intermediate and minimize competing pathways, such as lithium-halogen exchange or deprotonation at other positions.

Table 1: Factors Influencing Directed ortho-Metalation Reactions

| Parameter | Effect on Reaction | Common Choices/Conditions |

|---|---|---|

| Base | Determines reactivity and selectivity. | n-BuLi, s-BuLi, t-BuLi, LDA |

| Solvent | Solvates reagents and intermediates. | THF, Diethyl Ether |

| Temperature | Controls stability of intermediates. | -78 °C to 0 °C |

| Additive | Enhances reactivity of the base. | TMEDA |

| Electrophile | Determines the final functional group. | DMF (for formylation) |

Nucleophilic Aromatic Substitution (SNAr) Routes to this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings. core.ac.uk Highly fluorinated benzenes are particularly susceptible to SNAr because the strongly electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack. core.ac.ukchemimpex.com In this reaction, a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com Aromatization is then restored by the expulsion of a leaving group, which in the case of polyfluoroaromatics is typically a fluoride (B91410) ion. stackexchange.com

The synthesis of this compound could theoretically be approached via an SNAr reaction on a pentafluorobenzaldehyde (B1199891) substrate. This route would involve the displacement of one of the fluorine atoms by a bromide nucleophile. Pentafluorobenzaldehyde is an excellent substrate for SNAr due to the cumulative activating effect of the five fluorine atoms and the electron-withdrawing aldehyde group. chemimpex.comsigmaaldrich.com

The general mechanism involves two main steps:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing a leaving group (fluorine), forming the negatively charged Meisenheimer complex. stackexchange.com The negative charge is delocalized across the ring and stabilized by the electron-withdrawing substituents.

Leaving Group Expulsion : The complex rearomatizes by eliminating the fluoride ion, which is a favorable leaving group in SNAr reactions due to the high electronegativity of fluorine stabilizing the rate-determining initial attack. stackexchange.com

Typically, in SNAr reactions on monosubstituted pentafluorophenyl rings, nucleophilic attack occurs preferentially at the para position (C4). core.ac.uk However, achieving substitution at the ortho position (C2) to introduce a bromine atom presents a significant challenge. Furthermore, while many nucleophiles (containing O, N, S) are effective in SNAr reactions on fluoroaromatics, bromide is a comparatively weaker nucleophile. The direct displacement of fluoride by bromide in this context is not a commonly reported high-yield transformation and would require carefully optimized conditions to favor the desired product over potential side reactions or a lack of reactivity.

Analysis of Reaction Intermediates and Mechanistic Pathways

The synthesis of this compound can be achieved through the formylation of a suitable precursor, such as 1-bromo-2,3,4,5-tetrafluorobenzene. A common and effective method is directed ortho-metalation followed by quenching with an electrophilic formylating agent.

A plausible mechanistic pathway involves the deprotonation of 1-bromo-2,3,4,5-tetrafluorobenzene using a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The strong base selectively abstracts the proton at the position ortho to the bromine atom, which is the most acidic proton due to the inductive effects of the surrounding fluorine and bromine atoms. This generates a highly reactive carbanionic intermediate, 2-bromo-3,4,5,6-tetrafluorophenyllithium.

This organolithium intermediate is then treated with a formylating agent, such as N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic addition of the carbanion to the electrophilic carbonyl carbon of DMF. This addition forms a tetrahedral lithium alkoxide intermediate. The subsequent aqueous workup, often with a mild acid, hydrolyzes this intermediate to yield the final product, this compound. A similar synthesis has been successfully used for other halogenated benzaldehydes, such as 3-Bromo-2,6-difluorobenzaldehyde, which is prepared from 1-bromo-2,4-difluorobenzene (B57218) using LDA and DMF.

| Step | Description | Intermediate/Transition State |

| 1. Deprotonation | Selective abstraction of the proton at C2 of 1-bromo-2,3,4,5-tetrafluorobenzene by a strong base (e.g., LDA). | 2-bromo-3,4,5,6-tetrafluorophenyllithium (organolithium intermediate). |

| 2. Nucleophilic Attack | The carbanion of the organolithium intermediate attacks the carbonyl carbon of the formylating agent (e.g., DMF). | Tetrahedral lithium alkoxide intermediate. |

| 3. Hydrolysis | Aqueous workup protonates the alkoxide, leading to the collapse of the intermediate and formation of the aldehyde. | The final aldehyde product. |

Alternative Synthetic Pathways and Precursors to this compound

Functional group interconversion (FGI) provides versatile alternative routes to this compound from other appropriately substituted tetrafluorobenzene derivatives. These methods rely on the transformation of one functional group into an aldehyde.

Oxidation of a Primary Alcohol: The corresponding primary alcohol, (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol, can be oxidized to the aldehyde. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations are often preferred to prevent over-oxidation to the carboxylic acid.

Reduction of a Carboxylic Acid Derivative: 2-Bromo-3,4,5,6-tetrafluorobenzoic acid or its derivatives (e.g., esters, acid chlorides) can be reduced to the aldehyde. The direct reduction of a carboxylic acid is challenging, but its conversion to an acid chloride followed by reduction (e.g., Rosenmund reduction) or conversion to a Weinreb amide followed by reaction with a hydride reagent like diisobutylaluminium hydride (DIBAL-H) are established methods.

Reduction of a Nitrile: The nitrile group of 2-Bromo-3,4,5,6-tetrafluorobenzonitrile can be partially reduced to an imine, which is then hydrolyzed to the aldehyde. DIBAL-H is a common reagent for this transformation, performed at low temperatures to avoid reduction to the amine.

| Precursor Compound | Functional Group | Reaction Type | Typical Reagent(s) |

| (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol | Alcohol (-CH₂OH) | Oxidation | PCC, Dess-Martin Periodinane |

| 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | Acid Chloride (-COCl) | Reduction | H₂, Pd/BaSO₄ (Rosenmund) |

| 2-Bromo-3,4,5,6-tetrafluorobenzonitrile | Nitrile (-C≡N) | Reduction / Hydrolysis | DIBAL-H, followed by H₃O⁺ |

Palladium-catalyzed formylation represents a powerful tool for the synthesis of aromatic aldehydes from aryl halides. This methodology could be applied to a precursor such as 1,2-dibromo-3,4,5,6-tetrafluorobenzene. The key challenge in using such a precursor is achieving site-selective formylation at one of the two identical carbon-bromine bonds.

The general catalytic cycle for such a transformation typically involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex oxidatively adds to the C-Br bond of the aryl halide, forming an arylpalladium(II) intermediate.

Carbonyl Insertion or Transmetalation: A formyl group is introduced. This can occur through the insertion of carbon monoxide (CO) followed by reduction, or through transmetalation with a formyl-equivalent reagent. Modern methods often use CO surrogates like formic acid or formylsilanes to avoid handling toxic CO gas.

Reductive Elimination: The formyl group and the aryl group are reductively eliminated from the palladium center, regenerating the Pd(0) catalyst and yielding the final aromatic aldehyde product.

For a precursor like 1,2-dibromo-3,4,5,6-tetrafluorobenzene, controlling the reaction to achieve mono-formylation without significant formation of the diformylated product would be critical. This can often be managed by controlling stoichiometry, reaction time, and the choice of ligands on the palladium catalyst, which can influence the reactivity of the arylpalladium(II) intermediate towards further oxidative addition.

Purification and Isolation Techniques in the Synthesis of this compound

Column chromatography is a standard and effective technique for the purification of this compound from reaction mixtures. Silica (B1680970) gel is the most common stationary phase for this purpose.

A typical mobile phase (eluent) consists of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities, with a target Rf value for the product typically around 0.3. A gradient elution, where the proportion of the polar solvent is gradually increased, can be effective for separating components with a wide range of polarities.

It is important to note that aldehydes can sometimes be sensitive to the mildly acidic nature of standard silica gel, which can lead to side reactions like acetal (B89532) formation if an alcohol is used as a solvent. To mitigate this, the silica gel can be deactivated by adding a small amount of a base, such as triethylamine (B128534) (~1%), to the eluent. Alternatively, a different stationary phase, such as alumina, can be used.

| Parameter | Description | Common Choices/Considerations |

| Stationary Phase | The solid adsorbent through which the solvent and sample pass. | Silica gel (most common), Alumina. |

| Mobile Phase (Eluent) | A solvent system used to move the sample through the column. | Hexane/Ethyl Acetate, Heptane/Diethyl Ether. |

| Elution Mode | The method of passing the eluent through the column. | Isocratic (constant solvent ratio) or Gradient (changing solvent ratio). |

| Additives | Modifiers added to the eluent to improve separation or stability. | Triethylamine (to neutralize acidic silica). |

Recrystallization is a powerful technique for enhancing the purity of solid this compound, particularly after initial purification by chromatography. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.

The process involves dissolving the crude product in a minimum amount of a suitable hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities, being present in smaller concentrations, ideally remain dissolved in the cold solvent (the mother liquor).

For polyhalogenated aromatic compounds, a binary solvent system is often effective. This typically involves a "good" solvent in which the compound is highly soluble (e.g., a polar aprotic solvent like dichloromethane, DCM) and a "poor" solvent in which it is much less soluble (e.g., a non-polar solvent like hexane or pentane). The crude solid is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly turbid. The solution is then reheated to clarify and cooled slowly to induce crystallization. The resulting pure crystals are isolated by filtration, washed with a small amount of the cold "poor" solvent, and dried.

Chemical Reactivity and Transformative Chemistry of 2 Bromo 3,4,5,6 Tetrafluorobenzaldehyde

Reactions Involving the Aldehyde Moiety of 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde

The aldehyde functional group is a cornerstone of the reactivity of this compound, participating in a variety of transformations including protection, condensation, olefination, and reduction.

Formation of Acetal (B89532) Derivatives for Protecting Group Strategies and Further Functionalization

In multi-step syntheses, it is often necessary to protect the highly reactive aldehyde group to prevent unwanted side reactions while other parts of the molecule are being modified. wikipedia.orgyoutube.com The conversion of the aldehyde to an acetal is a common and effective protecting group strategy. wikipedia.org This transformation is typically achieved by reacting the aldehyde with an alcohol or a diol under acidic conditions. For example, reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst yields a cyclic acetal. youtube.com This acetal is stable under neutral, basic, and nucleophilic conditions, effectively masking the aldehyde's reactivity. youtube.com Once the desired transformations on other parts of the molecule are complete, the protecting group can be easily removed by acid-catalyzed hydrolysis, regenerating the original aldehyde. wikipedia.orgyoutube.com

Table 1: Acetal Protection of this compound

| Reactant | Reagents | Product | Purpose |

|---|---|---|---|

| This compound | Ethylene glycol, Acid catalyst (e.g., TsOH) | 2-(2-Bromo-3,4,5,6-tetrafluorophenyl)-1,3-dioxolane | Protection of the aldehyde group |

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., hydrazine (B178648) derivatives, amines)

The electrophilic carbon of the aldehyde group readily reacts with nitrogen-containing nucleophiles such as primary amines and hydrazine derivatives. These condensation reactions typically proceed via a nucleophilic addition mechanism to form a carbinolamine intermediate, which then dehydrates to yield the final product. The reaction with primary amines results in the formation of Schiff bases (imines), while reactions with hydrazine derivatives produce hydrazones. The high degree of fluorination on the aromatic ring can enhance the electrophilicity of the aldehyde carbon, facilitating these reactions.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions for Alkene Formation

Olefination reactions are powerful tools for carbon-carbon double bond formation, converting carbonyl compounds into alkenes. libretexts.org

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (phosphorane), generated by deprotonating a phosphonium (B103445) salt with a strong base. organic-chemistry.orgmasterorganicchemistry.com This reaction is highly versatile for synthesizing alkenes with a defined double bond position. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide byproduct. libretexts.orgmasterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often provide better stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.comresearchgate.net A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product purification. organic-chemistry.orgalfa-chemistry.com

Table 2: Olefination Reactions of this compound

| Reaction Type | Reagent | Typical Base | General Product |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | n-BuLi, NaH, NaOMe | 1-Bromo-2-(alkenyl)-3,4,5,6-tetrafluorobenzene |

| Horner-Wadsworth-Emmons | Phosphonate carbanion ((RO)₂P(O)CHR⁻) | NaH, K₂CO₃, DBU | (E)-1-Bromo-2-(alkenyl)-3,4,5,6-tetrafluorobenzene |

Reductive Transformations of the Aldehyde Group to Alcohols and Alkanes

The aldehyde group of this compound can be readily reduced to a primary alcohol or further to a methyl group.

The reduction to the corresponding benzyl (B1604629) alcohol, (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol, is typically achieved using mild hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). These reactions are generally high-yielding and proceed under mild conditions.

Complete reduction of the aldehyde to a methyl group (deoxygenation) to form 2-bromo-1-methyl-3,4,5,6-tetrafluorobenzene requires more stringent conditions. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).

Reactivity of the Aryl Bromide Substituent in this compound

The carbon-bromine bond on the electron-deficient tetrafluorinated ring provides a reactive site for various transformations, most notably for the formation of new carbon-carbon bonds through cross-coupling reactions.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks. The bromine atom in this compound serves as an excellent handle for such transformations. The electron-withdrawing nature of the fluorine atoms can influence the efficiency of the oxidative addition step in the catalytic cycle.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to synthesize aryl alkynes.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Negishi Coupling: Coupling with an organozinc reagent, catalyzed by a palladium or nickel complex. researchgate.net

These reactions allow for the introduction of a wide variety of alkyl, alkenyl, alkynyl, and aryl substituents at the 2-position of the tetrafluorobenzaldehyde core, providing access to a diverse array of complex molecules. mdpi.com

Table 3: Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl/Alkyl-3,4,5,6-tetrafluorobenzaldehyde |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(Alkynyl)-3,4,5,6-tetrafluorobenzaldehyde |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | 2-(Alkenyl)-3,4,5,6-tetrafluorobenzaldehyde |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni catalyst | 2-Alkyl/Aryl-3,4,5,6-tetrafluorobenzaldehyde |

Lithiation and Grignard Reactions for Further Aryl Functionalization

Organometallic intermediates, such as organolithium and Grignard reagents, are pivotal for further functionalization of the aromatic ring.

The title compound can be synthesized via a directed ortho-lithiation strategy. Starting from 1-bromo-2,3,4,5-tetrafluorobenzene (B89577), treatment with a strong, sterically hindered lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), selectively removes the proton ortho to the bromine atom. google.comgoogle.com Trapping the resulting organolithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF) introduces the aldehyde group at the 2-position to yield this compound. google.comgoogle.com This selective lithiation highlights the directing effect of the bromine atom and the influence of the fluorine substituents on the acidity of the ring protons.

Alternatively, the bromine atom can be exchanged with a metal to form a Grignard or organolithium reagent. This lithium-bromine exchange, typically achieved with an alkyllithium reagent like n-butyllithium at low temperatures, would place the metallic function at the 2-position. This nucleophilic organometallic intermediate could then be reacted with a wide variety of electrophiles to introduce different substituents. The reactivity of the bromine atom makes the formation of a Grignard reagent (R-MgBr) also possible, which can be used for subsequent carbon-carbon bond-forming reactions. google.com

Nucleophilic Displacement of Bromine in Specific Contexts

While palladium-catalyzed reactions are the most common fate for the bromine atom, its displacement via nucleophilic aromatic substitution (SNAr) is also a potential reaction pathway. The aromatic ring is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effect of the four fluorine atoms and the aldehyde group. In SNAr reactions on highly fluorinated aromatics, a fluorine atom is often the leaving group. However, given the right conditions and nucleophile, the bromine atom can also be displaced. The relative reactivity of C-Br versus C-F bonds in SNAr can be influenced by the nature of the nucleophile and reaction conditions, but generally, the C-F bond is more prone to cleavage in polyfluoroaromatic systems.

Influence of Fluorine Substituents on Reactivity of this compound

Electronic Effects on Electrophilic and Nucleophilic Attack at the Aromatic Ring

The four fluorine atoms exert a powerful electron-withdrawing effect through induction (-I effect), which significantly lowers the electron density of the aromatic π-system. This makes the ring extremely "electron-poor" or π-deficient.

Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The electron-poor nature of the ring makes it a poor nucleophile, unable to attack all but the most potent electrophiles.

Conversely, this electron deficiency strongly activates the ring for nucleophilic aromatic substitution (SNAr). A nucleophile can attack the aromatic ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively stabilized by the inductive effect of the numerous fluorine atoms. This stabilization of the intermediate lowers the activation energy for the reaction, making SNAr a viable and often favorable pathway for the substitution of one of the halogens (fluorine or bromine).

Steric Hindrance Considerations Due to Ortho-Fluorine Atoms

Steric effects primarily arise from the substituents flanking the reactive centers: the aldehyde group and the C-Br bond.

Aldehyde Reactivity: The aldehyde group at C1 is flanked by the bromine atom at C2 and the fluorine atom at C6. While fluorine has a relatively small van der Waals radius (1.47 Å) compared to bromine (1.85 Å), the presence of substituents on both sides of the formyl group can create steric hindrance. This can influence the approach of bulky nucleophiles to the aldehyde carbon, potentially slowing down addition reactions compared to a less substituted aldehyde.

C-Br Bond Reactivity: The C-Br bond at C2 is positioned between the aldehyde group at C1 and a fluorine atom at C3. This ortho substitution can sterically influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. The catalyst, often bearing bulky phosphine ligands, must be able to approach and insert into the C-Br bond. While this level of substitution is common in cross-coupling reactions, significant steric bulk from both the substrate and the catalyst's ligands could impact reaction rates and efficiency.

Applications of 2 Bromo 3,4,5,6 Tetrafluorobenzaldehyde As a Key Synthetic Intermediate

Construction of Complex Fluorinated Organic Scaffolds

The presence of both an aldehyde and a bromo-substituent on a polyfluorinated ring makes 2-bromo-3,4,5,6-tetrafluorobenzaldehyde a valuable building block for creating intricate molecular architectures. These functionalities provide orthogonal reactive sites for sequential chemical transformations, enabling the synthesis of diverse and highly substituted fluorinated compounds.

Fluorinated stilbenes, a class of compounds with applications in materials science and medicinal chemistry, can be effectively synthesized using this compound. The Horner-Wadsworth-Emmons (HWE) reaction is a primary method for this transformation. This reaction involves the olefination of an aldehyde with a phosphonate (B1237965) carbanion, which typically yields the thermodynamically more stable (E)-alkene with high stereoselectivity.

In a typical synthesis, a benzylphosphonate is deprotonated with a strong base to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently eliminates a phosphate (B84403) ester to form the carbon-carbon double bond of the stilbene (B7821643) backbone. This approach allows for the creation of stilbenes with one heavily fluorinated and brominated aromatic ring, and another ring whose substituents are determined by the choice of the benzylphosphonate. The resulting polyfluorinated (E)-4-(4-bromostyryl)benzonitriles are of interest for investigating intermolecular interactions in the crystalline state.

While the HWE reaction is a well-established route for stilbene synthesis, specific examples of its application for the synthesis of fluorinated stilbazoles (analogs of stilbenes where one phenyl ring is replaced by a pyridine (B92270) ring) starting directly from this compound are not extensively detailed in the reviewed scientific literature.

Table 1: Key Reagents in the Horner-Wadsworth-Emmons Synthesis of Fluorinated Stilbenes

| Reagent Name | Role in Reaction | Chemical Structure |

|---|---|---|

| This compound | Aldehyde component (Electrophile) | C₇HBrF₄O |

| Benzylphosphonate | Source of the phosphonate carbanion (Nucleophile) | Varies |

Detailed research findings on the specific use of this compound for the preparation of fluorinated benzothiophenes and related heterocyclic systems are not prominently available in the surveyed scientific literature. Standard synthetic routes to benzothiophenes, such as the Gewald reaction, typically involve the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur, which may not be directly applicable or may require significant modification for this particular substrate.

The synthesis of meso-substituted porphyrins often involves the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde, a method pioneered and refined by chemists such as Lindsey. ufl.edunih.govchemijournal.com This methodology allows for the introduction of various functional groups at the meso positions of the porphyrin macrocycle. In principle, this compound could serve as the aldehyde component in such a synthesis, leading to porphyrins bearing four bromotetrafluorophenyl groups at the meso positions.

However, a review of the available scientific literature does not provide specific examples or detailed studies on the incorporation of this compound into porphyrin frameworks or other macrocycles. ufl.edunih.govchemijournal.com The electronic effects of the highly fluorinated and brominated phenyl group could significantly influence the reaction conditions and the properties of the resulting porphyrin, but this remains an area for further investigation.

Fluorinated compounds are of significant interest in the design of liquid crystalline materials due to their ability to induce specific mesomorphic behaviors and to modify properties such as dielectric anisotropy. biointerfaceresearch.comnih.gov The rigid, polyfluorinated core of this compound makes it a potentially attractive precursor for liquid crystal synthesis. The aldehyde and bromo functionalities could be chemically modified to introduce the long alkyl or alkoxy chains and linking groups characteristic of liquid crystalline molecules.

Despite this potential, specific research detailing the synthesis of liquid crystalline materials or optoelectronic device components derived directly from this compound is not extensively documented in the public scientific domain.

Precursors for Polymeric Materials

The reactivity of this compound also lends itself to the synthesis of novel polymeric structures, particularly those with conjugated backbones for applications in electronics and photonics.

Poly(phenylenevinylene) (PPV) and its derivatives are a major class of conjugated polymers investigated for their electroluminescent properties. The introduction of fluorine atoms into the PPV backbone can enhance polymer stability and modify its electronic characteristics. The Gilch polymerization is a common route to PPVs, involving the base-induced polymerization of α,α'-dihalo-p-xylenes. researchgate.netrsc.org

While this compound is not a direct monomer for Gilch polymerization, it could potentially be converted into a suitable precursor. For example, reduction of the aldehyde to a hydroxymethyl group, followed by conversion to a chloromethyl or bromomethyl group, would yield a monomer that could participate in polymerization reactions. However, specific studies detailing the synthesis of fluorinated phenylenevinylene polymers using precursors derived from this compound are not readily found in the reviewed literature.

Monomer in Controlled Polymerization Techniques for Tailored Material Properties

While this compound is not directly polymerizable through its aldehyde functional group under standard controlled radical polymerization conditions, it serves as a critical precursor for the synthesis of specialized fluorinated monomers. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization are powerful methods for creating well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. wikipedia.orgcmu.eduresearchgate.net

The aldehyde group can be chemically transformed into a polymerizable moiety, such as a vinyl or acrylate (B77674) group, through standard organic reactions. For instance, a Wittig reaction could introduce a double bond, converting the benzaldehyde (B42025) derivative into a styrenic monomer. This new monomer can then be polymerized using controlled techniques.

Atom Transfer Radical Polymerization (ATRP) is a form of reversible-deactivation radical polymerization where a transition-metal catalyst (commonly copper-based) establishes an equilibrium between active propagating radicals and dormant species. nih.govethz.ch This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu The incorporation of the tetrafluorophenyl bromide moiety into the polymer backbone would impart unique properties, such as increased thermal stability, chemical resistance, and specific optical and dielectric characteristics.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization is another versatile method that utilizes a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the polymerization. wikipedia.orgnih.gov This technique is compatible with a wide range of monomers and functional groups. A monomer derived from this compound could be effectively polymerized via RAFT to produce well-defined homopolymers or block copolymers. nih.govrsc.org

The table below illustrates hypothetical monomers that could be synthesized from this compound and their potential for controlled polymerization.

| Precursor Compound | Reaction to Form Monomer | Resulting Monomer Structure | Applicable Polymerization Technique |

| This compound | Wittig Reaction | 1-Bromo-2,3,4,5-tetrafluoro-6-vinylbenzene | ATRP, RAFT |

| This compound | Horner-Wadsworth-Emmons Reaction | Ethyl 3-(2-bromo-3,4,5,6-tetrafluorophenyl)acrylate | RAFT |

| This compound | Reduction to alcohol, followed by esterification with acryloyl chloride | (2-Bromo-3,4,5,6-tetrafluorophenyl)methyl acrylate | ATRP, RAFT |

Role in the Synthesis of Advanced Functional Materials

The distinct electronic properties and multiple reaction sites of this compound make it an ideal starting material for advanced functional materials.

The aldehyde functionality is a gateway to a vast array of complex organic molecules, particularly ligands for transition metal complexes. Through Schiff base condensation with primary amines, the aldehyde group is readily converted into an imine. The resulting Schiff base ligands, featuring the electron-withdrawing tetrafluorophenyl ring, can significantly modulate the electronic properties of a metal center. This tuning of the metal's electron density can enhance catalytic activity, alter selectivity, or stabilize specific oxidation states. The bromine atom remains available for subsequent cross-coupling reactions, allowing for the creation of more complex, multidentate ligand architectures. sigmaaldrich.com

| Reactant | Ligand Type | Potential Metal Coordination | Application |

| Aniline derivative | Bidentate Schiff Base (N, Br) | Palladium, Copper, Nickel | Cross-coupling catalysis |

| Ethylenediamine (2 eq.) | Tetradentate Schiff Base (N, N, N, N) | Iron, Cobalt, Manganese | Oxidation catalysis, Spin-crossover materials |

| 2-Aminophenol | Tridentate Schiff Base (O, N, Br) | Ruthenium, Rhodium | Asymmetric catalysis |

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures from smaller molecular components. This compound is an excellent candidate for designing self-assembling systems due to its capacity for halogen bonding. researchgate.net

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophile (a Lewis base). nih.gov The electron-withdrawing fluorine atoms on the aromatic ring enhance the electrophilic character of the bromine atom's σ-hole, leading to strong and specific halogen bonds. These interactions can be used to direct the assembly of molecules into predictable one-, two-, or three-dimensional networks, forming the basis for crystal engineering and the development of materials like liquid crystals and porous solids. researchgate.netnih.gov The aldehyde group can further participate in hydrogen bonding or be used to connect the molecule to other structural units.

Research on analogous 4-halo-2,3,5,6-tetrafluorophenols has demonstrated the formation of robust halogen-bonded and hydrogen-bonded networks, confirming the viability of this strategy. nih.gov The interaction strength follows the trend I > Br > Cl, making the bromo-substituent a strong halogen bond donor. nih.gov

Development of Novel Organofluorine Compounds for Specialized Research Purposes

As a multifunctional building block, this compound provides access to a wide range of novel organofluorine compounds. The selective reactivity of its functional groups allows for a stepwise and controlled synthesis of complex molecular targets. beilstein-journals.orgsigmaaldrich.com

The aldehyde can be:

Oxidized to a carboxylic acid, providing a connection point for amide or ester linkages.

Reduced to a primary alcohol, which can be used in ether or ester synthesis.

Transformed via olefination or condensation reactions to introduce new carbon-carbon or carbon-nitrogen bonds.

Simultaneously, the carbon-bromine bond is a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. sigmaaldrich.com This enables the introduction of aryl, alkyl, or alkynyl substituents at the 2-position. This orthogonal reactivity is crucial for building complex molecules with precisely defined structures for use as pharmaceutical intermediates, agrochemicals, or materials for organic electronics. google.com

The following table summarizes the synthetic versatility of the compound:

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| Aldehyde (-CHO) | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Reduction | NaBH₄, LiAlH₄ | Alcohol (-CH₂OH) |

| Aldehyde (-CHO) | Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine |

| C-Br Bond | Suzuki Coupling | Arylboronic acid, Pd catalyst | C-Aryl Bond |

| C-Br Bond | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-Alkynyl Bond |

| C-Br Bond | Stille Coupling | Organostannane, Pd catalyst | C-Alkyl/Aryl/Vinyl Bond |

This synthetic flexibility establishes this compound as a cornerstone intermediate for accessing new generations of specialized and high-performance organofluorine compounds.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3,4,5,6 Tetrafluorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde and its derivatives, a multi-nuclear approach is essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy for Aldehyde and Aromatic Protons

In the ¹H NMR spectrum of this compound, only one signal corresponding to the aldehyde proton (-CHO) would be expected. This signal would typically appear far downfield, generally in the range of δ 9.5-10.5 ppm. Its chemical shift is influenced by the strong electron-withdrawing nature of the carbonyl group and the adjacent polyfluorinated aromatic ring. Due to the absence of neighboring protons, this signal would appear as a singlet, although long-range coupling to the fluorine atoms on the aromatic ring might cause some minor broadening or splitting.

Fluorine (¹⁹F) NMR Spectroscopy for Elucidating Fluorine Environments and Coupling Patterns

¹⁹F NMR spectroscopy is crucial for characterizing fluorinated organic molecules. For this compound, four distinct signals would be anticipated, one for each of the fluorine atoms (F-3, F-4, F-5, and F-6), as they are in chemically non-equivalent environments. The chemical shifts would be influenced by the positions of the bromine and aldehyde substituents. Furthermore, complex coupling patterns would be observed due to spin-spin coupling between the different fluorine nuclei (²J, ³J, and ⁴J couplings), providing valuable information about their relative positions on the aromatic ring.

Carbon (¹³C) NMR Spectroscopy for Skeletal Carbon Assignment

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Seven distinct signals would be expected: one for the aldehyde carbonyl carbon and six for the aromatic carbons. The carbonyl carbon signal would appear significantly downfield, typically in the range of δ 185-195 ppm. The aromatic carbons would show complex splitting patterns due to one-bond and two-bond couplings with the fluorine atoms (¹JCF, ²JCF), which is instrumental for assigning each carbon signal to its specific position on the ring. The carbon atom attached to the bromine (C-2) would also have a characteristic chemical shift.

Phosphorus (³¹P) NMR Spectroscopy for Phosphine (B1218219) Derivatives

For derivatives of this compound that incorporate a phosphine group, ³¹P NMR spectroscopy would be an essential characterization tool. The chemical shift (δ) of the phosphorus signal would be indicative of its oxidation state and coordination environment. Furthermore, coupling between the phosphorus nucleus and adjacent fluorine atoms on the aromatic ring (J-coupling) would provide insight into the connectivity of the phosphine moiety to the fluoroaromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification (Carbonyl stretch, C-F stretch)

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption bands would be:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹. The exact frequency would be influenced by the electronic effects of the fluorinated aromatic ring.

Carbon-Fluorine (C-F) Stretches: Strong absorption bands are anticipated in the fingerprint region, typically between 1000 cm⁻¹ and 1400 cm⁻¹, which are characteristic of aryl-fluorine bonds.

A representative table of expected IR frequencies is provided below.

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | 1700 - 1730 | Strong |

| Aromatic C-F Stretch | 1000 - 1400 | Strong |

| Aldehyde C-H Stretch | 2720 - 2820 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₇HBrF₄O.

Molecular Ion Peak: The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a doublet (M⁺ and M+2) of approximately equal intensity. The calculated monoisotopic mass is approximately 255.91 u. nih.gov

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), the bromine atom (-Br), and potentially sequential loss of fluorine atoms or CO. Analysis of these fragment ions helps to confirm the structure of the molecule.

A table summarizing the expected key mass spectrometry data is below.

| Ion | Description | Expected m/z (for ⁷⁹Br) |

| [C₇HBrF₄O]⁺ | Molecular Ion (M⁺) | ~256 |

| [C₇HBrF₄O]⁺ | Molecular Ion (M+2) | ~258 |

| [C₆HBrF₄]⁺ | Loss of CHO | ~227 |

| [C₇HF₄O]⁺ | Loss of Br | ~177 |

X-ray Diffraction Crystallography

Single Crystal X-ray Analysis for Solid-State Molecular Conformation and Bond Geometries

A single-crystal X-ray analysis would be required to generate precise data on the solid-state conformation and bond geometries of this compound. This would include:

Bond Lengths: The distances between the covalently bonded atoms (e.g., C-C, C-H, C-F, C-Br, C=O).

Bond Angles: The angles formed between three connected atoms, which define the geometry of the molecule.

Torsional Angles: The dihedral angles that describe the conformation of the aldehyde group relative to the fluorinated benzene (B151609) ring.

Without a published crystal structure, a data table of these parameters cannot be compiled. For reference, in a related but distinct compound, 2-bromo-5-fluorobenzaldehyde, the aldehyde oxygen atom was found to be in a trans position relative to the 2-bromo substituent nih.govresearchgate.net.

Intermolecular Interactions and Crystal Packing Motifs (e.g., halogen bonding, C-F...H interactions)

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, one would anticipate the presence of several types of interactions that are common in highly fluorinated and brominated organic compounds:

Halogen Bonding: This is a non-covalent interaction where a halogen atom (in this case, bromine) acts as an electrophilic species (a σ-hole donor) and interacts with a nucleophile. The highly electron-withdrawing tetrafluorophenyl ring would likely enhance the σ-hole on the bromine atom, making it a potential site for halogen bonding with the aldehyde oxygen or a fluorine atom of a neighboring molecule.

C-F...H Interactions: While organically bound fluorine is a weak hydrogen bond acceptor, these interactions are often observed in the crystal structures of fluorinated compounds.

π-π Stacking: The electron-deficient nature of the tetrafluorobenzene ring could lead to offset face-to-face π-stacking interactions. In the crystal structure of 2-bromo-5-fluorobenzaldehyde, such π-stacking interactions are observed nih.govresearchgate.net.

A detailed analysis and data table specifying the distances and geometries of these interactions for this compound is not possible without experimental crystallographic data.

Disorder Modeling in Fluorinated Systems within Crystal Structures

Disorder is a phenomenon in crystallography where a molecule or a part of it occupies more than one position in the crystal lattice. In fluorinated systems, the similar size of fluorine and hydrogen atoms can sometimes lead to positional disorder, where a fluorinated aromatic ring may be statistically disordered with respect to the positions of H and F atoms if the symmetry allows.

However, in the case of this compound, the substitution pattern is asymmetric, which would likely reduce the chances of whole-molecule disorder. It is possible that thermal motion could lead to disorder in the aldehyde group. Investigating and modeling any such disorder would require the collection and refinement of single-crystal X-ray diffraction data, which is currently unavailable for this compound.

Computational and Theoretical Investigations of 2 Bromo 3,4,5,6 Tetrafluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. They provide a detailed picture of electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By calculating the molecule's electronic energy, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. For a molecule like 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde, DFT studies would be instrumental in understanding how the bulky bromine atom and the highly electronegative fluorine atoms influence the geometry of the benzene (B151609) ring and the orientation of the aldehyde group. However, specific DFT studies providing these geometric parameters and energetic details for this compound are not currently available in the scientific literature.

Molecular Orbital Analysis (HOMO/LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and is essential for predicting the electronic absorption spectra of a compound. An analysis of the HOMO and LUMO for this compound would shed light on its potential as an electrophile or nucleophile and predict its behavior in chemical reactions. To date, no such analysis for this specific molecule has been reported.

Prediction and Simulation of Spectroscopic Data

Computational methods are also invaluable for predicting and interpreting spectroscopic data, which are the experimental fingerprints of a molecule.

Theoretical NMR Chemical Shift Prediction for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and confirm the proposed structure of a compound. Predicting the 1H, 13C, and 19F NMR spectra of this compound would be a valuable step in its characterization, but these theoretical predictions have not yet been reported.

Vibrational Frequency Calculations (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational calculations of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as stretching and bending of bonds. A theoretical IR spectrum for this compound would provide a detailed understanding of its vibrational properties. However, published computational studies detailing these vibrational frequencies are not available.

Absorption and Emission Spectra Simulations

Such simulations are crucial for understanding the photophysical properties of a molecule. They typically involve calculating the energies of the ground and excited electronic states to predict the wavelengths at which the molecule will absorb and emit light. For a molecule like this compound, these simulations would provide insight into how the combination of the bromo and tetrafluoro substituents, along with the aldehyde functional group, influences its electronic structure and, consequently, its interaction with light. The absence of such published data highlights a knowledge gap in the comprehensive computational characterization of this compound.

Investigation of Reaction Mechanisms and Transition States

Detailed computational investigations into the reaction mechanisms and transition states involving this compound are not extensively documented in the current body of scientific literature. The following subsections reflect the lack of specific computational data for this compound.

Computational Studies on Reactivity Profiles and Selectivity

A thorough search of scientific databases reveals a scarcity of computational studies focused specifically on the reactivity profiles and selectivity of this compound. While general principles of organic chemistry suggest that the aldehyde group would be susceptible to nucleophilic attack and that the fluorinated aromatic ring would have distinct electronic properties, specific computational models to quantify these effects are not available.

Typically, reactivity profiles are investigated using computational methods to calculate molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and various reactivity descriptors. These calculations would elucidate the likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for predicting the compound's behavior in different chemical reactions. For instance, the electron-withdrawing nature of the fluorine atoms and the bromine atom would significantly modulate the reactivity of the aromatic ring and the aldehyde functionality. However, without specific computational studies, any discussion on the reactivity and selectivity of this compound remains qualitative.

Elucidating Reaction Pathways and Energy Barriers

There is a notable absence of published research that computationally elucidates specific reaction pathways and their associated energy barriers for this compound. Such studies are fundamental for understanding the kinetics and thermodynamics of chemical transformations.

Computational chemistry techniques, particularly Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculation of the energy differences between these species allows for the determination of activation energies (energy barriers) and reaction enthalpies.

For this compound, computational studies could, for example, investigate the energy barriers for nucleophilic addition to the carbonyl group or for nucleophilic aromatic substitution on the fluorinated ring. This information would be invaluable for optimizing reaction conditions and predicting the feasibility of various synthetic routes. The lack of such computational data indicates an area ripe for future research to provide a deeper, quantitative understanding of the chemical behavior of this highly functionalized molecule.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in Synthesis and Application

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis and application of 2-bromo-3,4,5,6-tetrafluorobenzaldehyde and its derivatives. Key areas of exploration will include:

Catalytic Formylation: Moving away from stoichiometric reagents, research into catalytic methods for the formylation of 1-bromo-2,3,4,5-tetrafluorobenzene (B89577) will be crucial. This could involve the use of transition metal catalysts with carbon monoxide or other C1 sources, aiming for high atom economy and reduced waste generation.

Flow Chemistry: The use of continuous-flow microreactors offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fluorinated compounds. up.ac.zaamidetech.com Developing flow-based protocols for the synthesis of this compound could enable better control over reaction parameters and minimize the risks associated with handling reactive intermediates.

Biocatalysis: The application of enzymes in the synthesis of fluorinated compounds is a growing area of interest. nih.gov Future investigations may explore the use of engineered enzymes for the selective synthesis or transformation of this compound, offering a highly selective and environmentally friendly alternative to traditional chemical methods.

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents in the reactions involving this compound will be a key aspect of sustainable chemistry.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties conferred by the multiple fluorine substituents and the bromine atom open up avenues for exploring novel reactivity patterns. Future research is expected to delve into:

C-F Bond Activation: While challenging, the selective activation and functionalization of the C-F bonds in this compound could lead to the synthesis of highly complex and novel fluorinated molecules. This remains a significant area for methodological development in organofluorine chemistry.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. researchgate.netresearchgate.netnih.govresearchgate.netconicet.gov.ar Investigating the photocatalytic transformations of this compound, such as radical-mediated reactions or cross-coupling reactions, could unveil new synthetic pathways that are not accessible through traditional thermal methods.

Cross-Coupling Reactions: The bromine atom in this compound is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Future work will likely focus on expanding the scope of these reactions to include a wider range of coupling partners, leading to the synthesis of diverse derivatives with potential applications in materials science and medicinal chemistry.

Integration into Advanced Materials Science for High-Performance Applications

The incorporation of the tetrafluorinated benzene (B151609) ring from this compound into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics.

High-Performance Polymers: this compound can serve as a monomer or a precursor to monomers for the synthesis of high-performance polymers like fluorinated poly(arylene ether)s. researchgate.netmdpi.comrsc.orgjst.go.jp These materials are known for their excellent thermal stability, low dielectric constants, and good mechanical properties, making them suitable for applications in the electronics and aerospace industries.

Liquid Crystals: The rigid and polarizable nature of the fluorinated aromatic ring suggests that derivatives of this compound could be valuable components in the design of novel liquid crystalline materials. researchgate.netbiointerfaceresearch.comuni-halle.deacs.org The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and switching behavior of liquid crystals.

Organic Electronics: The electron-withdrawing nature of the fluorine atoms can be exploited to create electron-deficient building blocks for organic electronic materials, such as n-type semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Development of High-Throughput Synthesis and Screening Methodologies for Derivatives

To fully explore the chemical space around this compound, the development of high-throughput synthesis and screening methods is essential.

Automated Synthesis: Automated flow chemistry platforms can be employed for the rapid synthesis of libraries of derivatives from this compound. up.ac.zaamidetech.com This would allow for the systematic variation of substituents and the efficient exploration of structure-activity relationships.

Combinatorial Chemistry: The application of combinatorial chemistry principles, where the aldehyde and bromo functionalities are used in parallel synthesis schemes, can generate large and diverse compound libraries for screening in various applications.

High-Throughput Screening: The use of 19F NMR-based screening techniques, such as Fluorine Chemical Shift Anisotropy and Exchange for Screening (FAXS), can facilitate the rapid identification of hits from compound libraries that interact with biological targets or exhibit desired material properties. adelphi.eduacs.org

Applications in Advanced Chemical Biology and Diagnostics

The unique properties of this compound make it a promising scaffold for the development of sophisticated tools for chemical biology and diagnostics.

Synthesis of PET Imaging Probes: The introduction of fluorine-18, a positron-emitting isotope, is a key step in the synthesis of radiotracers for Positron Emission Tomography (PET). The bromo- and fluoro-substituted aromatic ring of this compound provides a potential precursor for the development of novel 18F-labeled PET probes for imaging various biological targets. nih.govchempep.commdpi.commdpi.comnih.gov

Fluorescent Probes and Labels: The aldehyde functionality can be used to conjugate the fluorinated aromatic core to other molecules to create fluorescent probes. The highly fluorinated ring can modulate the photophysical properties of the fluorophore, potentially leading to probes with enhanced brightness, photostability, and sensitivity to their environment. The synthesis of fluorinated fluorophores is an active area of research. acs.org

Chemical Biology Tools: The ability to undergo various chemical transformations makes this compound a versatile starting material for the synthesis of chemical probes to study biological processes. For instance, its derivatives could be designed as inhibitors, affinity labels, or building blocks for more complex bioactive molecules. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation or functional group interconversion. For example:

- Halogen Exchange : Reacting tetrafluorobenzaldehyde derivatives with brominating agents (e.g., NBS or Br₂) under controlled conditions.

- Directed Metalation : Using organometallic reagents (e.g., LDA or Grignard) to introduce bromine at specific positions .

- Substitution Reactions : As seen in related compounds, bromine can replace other leaving groups (e.g., nitro groups) via nucleophilic aromatic substitution under basic conditions .

Q. Optimization Strategies :

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- NMR : Aldehyde proton appears as a singlet at δ ~10.24 ppm, similar to analogs like 2-azido-3,4,5,6-tetrafluorobenzaldehyde .

- NMR : Distinct split signals (e.g., δ 139–150 ppm) reflect fluorine substituents’ electronic environments .

- Mass Spectrometry (MS) : Exact mass (271.955896) confirms molecular composition .

- X-ray Crystallography : Resolves regiochemistry in crystalline derivatives (e.g., phosphine ligands ).

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

- Storage : In airtight containers under nitrogen, away from ignition sources .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound?

Methodological Answer: The electron-withdrawing effects of fluorine and bromine hinder electrophilic substitution. Strategies include:

- Directed C-H Activation : Use transition metal catalysts (e.g., Pd or Cu) to target specific positions. For example, Cu-mediated thiol substitution at the 2-position .

- Protection/Deprotection : Temporarily mask the aldehyde group to direct reactivity to the benzene ring .

- Computational Modeling : Predict reactive sites using DFT calculations to guide experimental design .

Data Contradictions :

Unexpected substitution patterns may occur due to steric hindrance or competing pathways. For instance, competing para vs. meta substitution in cross-coupling reactions requires rigorous NMR validation .

Q. How does the electronic profile of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The strong electron-withdrawing nature of fluorine and bromine:

- Enhances Oxidative Addition : Facilitates Pd-catalyzed Suzuki-Miyaura couplings with boronic acids (e.g., forming biaryl phosphine ligands ).

- Reduces Nucleophilicity : Limits SNAr reactivity unless activated by electron-donating groups.

- Stabilizes Intermediates : Fluorine’s inductive effect stabilizes transition states in Heck reactions .

Case Study : In synthesizing biphenylphosphine ligands, the bromine substituent enables selective cross-coupling, while fluorine enhances thermal stability .

Q. How can discrepancies in reported reaction yields be resolved?

Methodological Answer: Common issues and solutions:

- Impurity Interference : Use flash chromatography (230–240 mesh silica) for purification .

- Moisture Sensitivity : Employ Schlenk techniques for reactions requiring anhydrous conditions .

- Catalyst Loading : Optimize Cu or Pd catalyst ratios (e.g., 1:1 Cu-thiolate:substrate ).

Example : A reported 10% yield in azido-derivative synthesis could be improved by optimizing reaction time and stoichiometry.

Q. What advanced applications exist in biomolecule modification or inhibitor design?

Methodological Answer:

- Click Chemistry : The aldehyde group reacts with hydrazines or alkoxyamines to form stable conjugates for protein labeling .

- Enzyme Inhibition : The boronic acid derivative (C₆H₂BBrF₄O₂) interacts with serine proteases via reversible covalent bonding .

- Fluorescent Probes : Functionalization with fluorophores enables tracking in cellular assays .

Case Study : 2,3,5,6-Tetrafluorobenzaldehyde derivatives serve as substrates for hydroxynitrile lyases, highlighting utility in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.